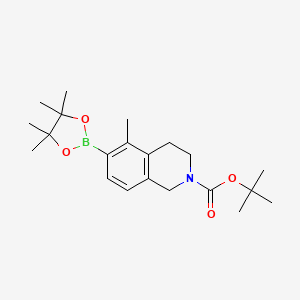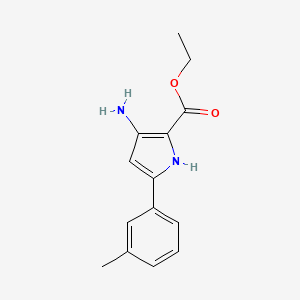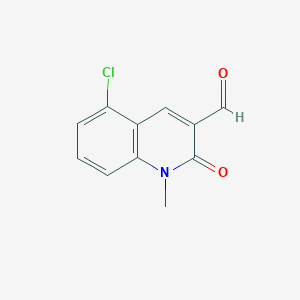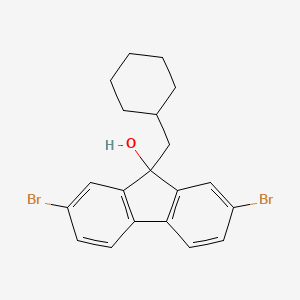![molecular formula C12H7ClN2O B13881700 6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of the oxazolo[5,4-b]pyridine family, which is known for its diverse pharmacological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine typically involves the construction of the oxazolo[5,4-b]pyridine scaffold followed by the introduction of the chloro and phenyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a palladium-catalyzed direct C–H bond functionalization methodology can be used to build the tricyclic scaffold . Industrial production methods may involve multi-step synthesis starting from commercially available substances, followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Analyse Des Réactions Chimiques
6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Functionalization: Orthogonal functionalization can be achieved through palladium-catalyzed C–H bond functionalization.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its potential therapeutic effects, including antimicrobial, antifungal, and antitumor activities.
Industry: The compound can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity by binding to the kinase through key hydrogen bonds . This interaction can lead to the modulation of various cellular processes, including cell growth and survival.
Comparaison Avec Des Composés Similaires
6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as thiazolo[5,4-b]pyridines and oxazolo[5,4-c]pyridines. These compounds share similar structural features but differ in their specific functional groups and pharmacological activities . The uniqueness of this compound lies in its specific chloro and phenyl substitutions, which contribute to its distinct chemical and biological properties.
Similar Compounds
Propriétés
Formule moléculaire |
C12H7ClN2O |
|---|---|
Poids moléculaire |
230.65 g/mol |
Nom IUPAC |
6-chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7ClN2O/c13-9-6-10-12(14-7-9)16-11(15-10)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
ZHUJKVUJSJPRLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)

![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)



![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)

![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)

